3-((4-(difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a triazine ring, a difluoromethoxy group, and an amino group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative. One common approach is the reaction of 4-difluoromethoxyphenylamine with a suitable triazine derivative under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed: The reactions can lead to the formation of various derivatives, such as hydroxylated or alkylated versions of the original compound, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can be utilized to study biological processes and pathways. Its ability to interact with specific molecular targets makes it a useful tool in drug discovery and development.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its unique structure and reactivity profile may make it suitable for the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Roflumilast
Other triazine derivatives
Uniqueness: 3-((4-(Difluoromethoxy)phenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical modifications, making it a versatile compound compared to similar triazine derivatives.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)anilino]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2/c1-6-9(18)15-11(17-16-6)14-7-2-4-8(5-3-7)19-10(12)13/h2-5,10H,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXBDSDSRCPWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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